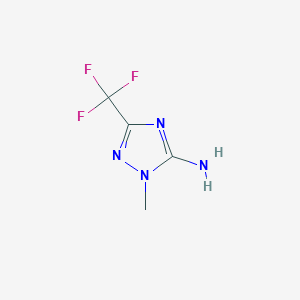

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Fluorinated Derivatives

Researchers have developed methods for synthesizing poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives using 3-amino-5-trifluoromethyl-1,2,4-triazole. This compound serves as a precursor for creating a wide range of fluorinated heterocyclic compounds, demonstrating its versatility in organic synthesis (Zohdi, 1997).

Antimicrobial Activity

A study on new 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines showed that some compounds exhibited good or moderate antimicrobial activities against test microorganisms. This highlights the potential of 1,2,4-triazole derivatives, closely related to the compound of interest, in developing new antimicrobial agents (Bektaş et al., 2007).

Energetic Materials

The synthesis of a trifluoromethyl-containing fused triazole-triazine energetic molecule demonstrates the potential of such compounds in creating heat-resistant energetic materials. These materials exhibit high density, excellent thermal stability, and insensitivity to mechanical stimulation, making them suitable for applications requiring high-performance energetic materials (Yan et al., 2021).

Antimicrobial Agent Design

A series of 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach were evaluated for their antimicrobial activities. Some compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as antimicrobial agents (Bhat et al., 2016).

Synthesis of Fluorinated Heterocycles

The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles provided an expedient route for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This research underscores the utility of fluorinated heterocyclic compounds in the synthesis of target fluorinated structures, which are of interest across various chemical research fields (Pace et al., 2004).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZGCMQWEKYCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)

![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)